Cas no 1249595-48-9 (1-methylsulfonylcyclopropan-1-amine)

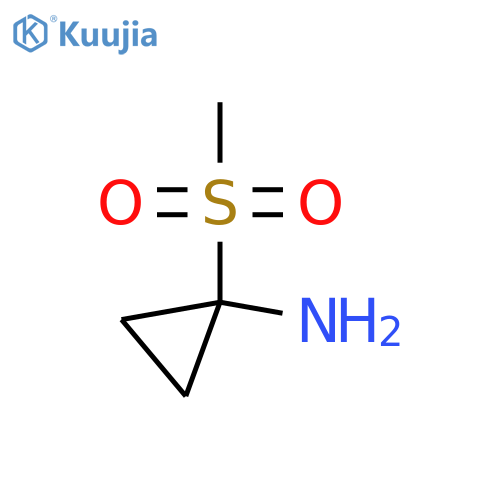

1249595-48-9 structure

商品名:1-methylsulfonylcyclopropan-1-amine

CAS番号:1249595-48-9

MF:C4H9NO2S

メガワット:135.18475985527

CID:5561476

1-methylsulfonylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-methylsulfonylcyclopropan-1-amine

-

- インチ: 1S/C4H9NO2S/c1-8(6,7)4(5)2-3-4/h2-3,5H2,1H3

- InChIKey: JAYFLHHHGYEJIX-UHFFFAOYSA-N

- ほほえんだ: C1(S(C)(=O)=O)(N)CC1

1-methylsulfonylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7586943-10.0g |

1-methanesulfonylcyclopropan-1-amine |

1249595-48-9 | 95% | 10.0g |

$4236.0 | 2024-05-23 | |

| Enamine | EN300-7586943-0.25g |

1-methanesulfonylcyclopropan-1-amine |

1249595-48-9 | 95% | 0.25g |

$906.0 | 2024-05-23 | |

| Enamine | EN300-7586943-2.5g |

1-methanesulfonylcyclopropan-1-amine |

1249595-48-9 | 95% | 2.5g |

$1931.0 | 2024-05-23 | |

| Enamine | EN300-7586943-0.1g |

1-methanesulfonylcyclopropan-1-amine |

1249595-48-9 | 95% | 0.1g |

$867.0 | 2024-05-23 | |

| Enamine | EN300-7586943-0.5g |

1-methanesulfonylcyclopropan-1-amine |

1249595-48-9 | 95% | 0.5g |

$946.0 | 2024-05-23 | |

| Enamine | EN300-7586943-5.0g |

1-methanesulfonylcyclopropan-1-amine |

1249595-48-9 | 95% | 5.0g |

$2858.0 | 2024-05-23 | |

| Enamine | EN300-7586943-0.05g |

1-methanesulfonylcyclopropan-1-amine |

1249595-48-9 | 95% | 0.05g |

$827.0 | 2024-05-23 | |

| Enamine | EN300-7586943-1.0g |

1-methanesulfonylcyclopropan-1-amine |

1249595-48-9 | 95% | 1.0g |

$986.0 | 2024-05-23 |

1-methylsulfonylcyclopropan-1-amine 関連文献

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305

1249595-48-9 (1-methylsulfonylcyclopropan-1-amine) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量